molecular formula C22H14N2O4S B5217174 2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione

2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione

Cat. No.: B5217174
M. Wt: 402.4 g/mol
InChI Key: GCOFMOGYNIUPOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine. The final step involves the coupling of the sulfonylated benzimidazole with 9,10-dihydroanthracene-9,10-dione under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation step and the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced benzimidazole derivatives.

Scientific Research Applications

2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1H-Benzimidazol-1-yl)methyl]benzoic acid
  • 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
  • 2-(2-methyl-1H-1,3-benzodiazol-1-yl)acetohydrazide

Uniqueness

2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione is unique due to its combination of a benzimidazole core with a sulfonyl group and an anthracene moiety. This structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the sulfonyl group can enhance the compound’s solubility and reactivity, while the anthracene moiety can contribute to its photophysical properties .

Properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)sulfonylanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O4S/c1-13-23-19-8-4-5-9-20(19)24(13)29(27,28)14-10-11-17-18(12-14)22(26)16-7-3-2-6-15(16)21(17)25/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOFMOGYNIUPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.